2-Methyl-2-(oxane-4-sulfonyl)propanoic acid
Description
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid (CAS: 1017539-95-5) is a sulfonyl-substituted carboxylic acid with the molecular formula C₉H₁₆O₅S and a molecular weight of 236.28 g/mol . Its structure features a tetrahydropyran (oxane) ring linked to a sulfonyl group and a methyl-substituted propanoic acid moiety. The SMILES notation is CC(C)(C(=O)O)S(=O)(=O)C1CCOCC1, highlighting the sulfonyl-oxane bridge and branched carboxylic acid group .
Properties
IUPAC Name |
2-methyl-2-(oxan-4-ylsulfonyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-9(2,8(10)11)15(12,13)7-3-5-14-6-4-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDWRTRFMFPMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017539-95-5 | |
| Record name | 2-Methyl-2-(tetrahydro-pyran-4-sulfonyl)-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid involves several steps. One common method includes the reaction of 2-methylpropanoic acid with oxane-4-sulfonyl chloride under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonate esters
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:
Chemistry: Used as a buffer in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media to provide a stable pH environment for cell growth.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and efficacy of drugs.
Industry: Applied in the manufacturing of biochemical reagents and diagnostic kits.
Mechanism of Action
The buffering action of 2-Methyl-2-(oxane-4-sulfonyl)propanoic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The sulfonic acid group acts as a proton donor, while the morpholine ring can accept protons, allowing the compound to neutralize both acids and bases.
Comparison with Similar Compounds
Functional Group Variations and Acidity
The sulfonyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing the acidity of the carboxylic acid (lower pKa) compared to analogs with alkyl or aryl substituents. For example:
- Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (CAS: 66622-47-7) contains a branched alkyl chain, which is electron-donating, resulting in a higher pKa than the sulfonyl analog .
- 2-(4-(2-Hydroxyethyl)phenyl)-2-Methylpropanoic Acid (CAS: 552301-45-8): The hydroxyethyl group introduces moderate polarity but lacks the strong EWG effect of sulfonyl, leading to weaker acidity .
Molecular Weight and Substituent Complexity
The molecular weight and substituent bulk influence solubility and reactivity:
- Target Compound : MW = 236.28 g/mol. The sulfonyl-oxane group adds steric bulk but improves water solubility due to polar sulfonyl interactions .
- tert-Butyl 2-Methyl-2-(4-methylbenzoyl)propanoate (CAS: Not provided): The tert-butyl ester and benzoyl groups increase MW (~290–300 g/mol) and hydrophobicity, reducing aqueous solubility .
- 2-Methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoic Acid (CAS: 784132-06-5): Nitro groups further increase acidity (pKa ~1–2) and reactivity, with MW = 199.17 g/mol .
Data Table: Key Properties of Selected Propanoic Acid Derivatives
Research Findings and Implications
- Synthetic Utility : The sulfonyl-oxane group in the target compound offers a template for designing hydrolytically stable analogs, contrasting with ester-based derivatives (e.g., tert-butyl esters) prone to hydrolysis .
- Biological Activity: Sulfonyl groups enhance binding to polar enzyme pockets, as seen in isoxaflutole metabolites ().
- Safety Profile: Unlike simpler propanoic acids (e.g., Imp. A–N), the target compound requires stringent handling due to reactive sulfonyl and carboxylic acid groups, necessitating glove-box use and specialized waste disposal .
Biological Activity
Overview
2-Methyl-2-(oxane-4-sulfonyl)propanoic acid, a zwitterionic buffer, is primarily recognized for its role in maintaining pH stability in biochemical and biological applications. This compound, derived from propanoic acid and featuring a sulfonic acid group along with a morpholine ring, has garnered attention for its biological activities, particularly in cell culture and pharmaceutical formulations.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃NO₄S |
| Molecular Weight | 189.25 g/mol |
| pKa | Approximately 7.5 |
| Solubility | Soluble in water |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylpropanoic acid with oxane-4-sulfonyl chloride under basic conditions. This process often utilizes dichloromethane as a solvent and triethylamine as a base to facilitate the reaction, ensuring high yield and purity.
Cell Culture Applications
The compound is widely employed in cell culture media due to its buffering capacity. It provides a stable pH environment essential for optimal cell growth and function. Studies indicate that it supports the viability of various cell types, making it an invaluable tool in biological research.
Immunomodulatory Effects
Recent studies have explored the immunomodulatory properties of compounds similar to this compound. For instance, derivatives containing similar moieties have shown significant effects on cytokine release in peripheral blood mononuclear cells (PBMCs). These derivatives inhibited the release of pro-inflammatory cytokines such as TNF-α and IFN-γ while promoting the production of anti-inflammatory cytokines like IL-10 .
Table: Cytokine Modulation by Related Compounds
| Compound | TNF-α Inhibition (%) | IFN-γ Inhibition (%) | IL-10 Promotion (%) |
|---|---|---|---|
| Compound A | 44 | 79 | High |
| Compound B | Moderate | Low | Moderate |
| Compound C | Significant | Significant | High |
Antiproliferative Activity
Research has indicated that some derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. The inhibition of cell proliferation can be attributed to the modulation of immune responses and direct effects on cellular signaling pathways involved in growth regulation .
Case Studies
- Study on Cytokine Release : A study involving PBMCs treated with related compounds demonstrated a significant decrease in IFN-γ levels at doses up to 100 µg/mL, suggesting potential applications in managing inflammatory diseases .
- Antiproliferative Effects : Another investigation highlighted the ability of certain derivatives to inhibit cancer cell proliferation, indicating that these compounds could serve as leads for developing new anticancer therapies .
- Cell Viability Assays : In vitro tests confirmed that concentrations of up to 100 µg/mL did not adversely affect cell viability, reinforcing the safety profile of these compounds for biological applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
